molecular formula C17H14ClNO5 B15006874 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate

2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate

Katalognummer: B15006874
Molekulargewicht: 347.7 g/mol
InChI-Schlüssel: BIDSTWDIBINADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Acetylation: Introduction of acetyl groups to the phenyl and benzoate rings.

    Chlorination: Introduction of a chlorine atom to the phenyl ring.

    Amidation: Formation of the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenyl)acetylbenzoic acid
  • 3-Acetyl-2-(4-methoxy-phenylamino)-6-methyl-pyran-4-one

Uniqueness

2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H14ClNO5

Molekulargewicht

347.7 g/mol

IUPAC-Name

(2-acetyl-4-chlorophenyl) 3-acetamido-2-hydroxybenzoate

InChI

InChI=1S/C17H14ClNO5/c1-9(20)13-8-11(18)6-7-15(13)24-17(23)12-4-3-5-14(16(12)22)19-10(2)21/h3-8,22H,1-2H3,(H,19,21)

InChI-Schlüssel

BIDSTWDIBINADU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=C(C(=CC=C2)NC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.